2-(Bromomethyl)acrylic acid chemical properties and structure
2-(Bromomethyl)acrylic acid chemical properties and structure
An In-depth Technical Guide to 2-(Bromomethyl)acrylic Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(Bromomethyl)acrylic acid, a versatile bifunctional monomer. Its unique structure, incorporating both a polymerizable acrylic acid moiety and a reactive bromomethyl group, makes it a valuable building block in organic synthesis and materials science.[1] This document summarizes its key physicochemical properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Chemical Properties and Structure
2-(Bromomethyl)acrylic acid, also known as α-(Bromomethyl)acrylic acid, is a white to almost white crystalline solid.[2] It serves as a crucial intermediate in the synthesis of various organic compounds and pharmaceuticals.[2][3]
Table 1: Physicochemical Properties of 2-(Bromomethyl)acrylic Acid
| Property | Value | Source |
| Molecular Formula | C4H5BrO2 | [2] |
| Linear Formula | CH2=C(CH2Br)COOH | |
| Molecular Weight | 164.99 g/mol | [2] |
| Melting Point | 70-73 °C | [2][4] |
| Boiling Point | 268.8 ± 23.0 °C (Predicted) | [2] |
| Density | 1.696 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.45 ± 0.11 (Predicted) | [2] |
| Solubility | Soluble in Methanol | [2] |
| Appearance | White to Almost white powder to crystal | [2] |
| Storage Temperature | 2-8°C | [2] |
Structural Identifiers:
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SMILES: OC(=O)C(=C)CBr
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InChI: 1S/C4H5BrO2/c1-3(2-5)4(6)7/h1-2H2,(H,6,7)
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InChIKey: NOOYFQLPKUQDNE-UHFFFAOYSA-N[5]
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CAS Number: 72707-66-5[2]
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation of 2-(Bromomethyl)acrylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides distinct signals for the different protons within the molecule.[1] In deuterated chloroform (CDCl₃), the spectrum typically displays signals for the vinylic protons (=CH₂), the bromomethyl protons (-CH₂Br), and the carboxylic acid proton (-COOH).[1][5]
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Infrared (IR) Spectroscopy: Key IR absorption bands confirm the presence of the characteristic functional groups.[1]
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Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic molecular ion peak pattern with two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[1] The mass of the molecular ion is 164.[5]
Experimental Protocols
Synthesis of α-(Bromomethyl)acrylic acid
The following protocol is a common and effective method for the synthesis of α-(Bromomethyl)acrylic acid, starting from diethyl bis(hydroxymethyl)malonate.[1][4]
Materials:
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Diethyl bis(hydroxymethyl)malonate
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47–49% Hydrobromic acid
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Benzene
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Absolute ethanol
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Concentrated sulfuric acid
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Molecular sieves (Linde 3A)
Equipment:
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500-mL three-necked, round-bottomed flask
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Magnetic stirrer
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Fraction collector
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Cold-finger condenser
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Two thermometers
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Rotary evaporator
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1-L round-bottomed flask
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Dean-Stark trap
Procedure:
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Reaction Setup: A 500-mL, three-necked, round-bottomed flask is equipped with a magnetic stirrer, fraction collector, cold-finger condenser, and two thermometers.[4]
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Initial Reaction: Into the flask, place 55.0 g (0.25 mol) of diethyl bis(hydroxymethyl)malonate and 142 mL (1.25 mol) of 47–49% hydrobromic acid.[4]
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Heating and Distillation: Heat the mixture, maintaining the liquid temperature between 85 and 90°C. A mixture of ethyl bromide and water will distill over the course of 1.5–2 hours.[4]
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Boiling: Boil the residue for 10 hours, keeping the temperature between 85–90°C.[4]
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Concentration: Concentrate the mixture on a rotary evaporator at 65–70°C (10–15 mm) to remove about 100 mL of water.[4]
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Crystallization: Cool the residue in a refrigerator overnight to allow crystals of α-(bromomethyl)acrylic acid to form.[4]
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Filtration and Drying: Filter the crystals in the cold and dry them to yield the final product. The reported yield is 17.9 g (43%) with a melting point of 71–73°C.[4]
Caution: Ethyl α-(bromomethyl)acrylate, a related compound, is a potent vesicant and lachrymator. It is advised to handle 2-(Bromomethyl)acrylic acid with similar care in an efficiently ventilated hood to avoid contact.[4]
Reactivity and Applications
2-(Bromomethyl)acrylic acid is a highly reactive bifunctional monomer due to the presence of both a polymerizable acrylic acid moiety and a reactive bromomethyl group.[1] This dual functionality allows it to participate in a variety of chemical transformations.
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Polymerization: It is a key monomer in controlled radical polymerization techniques like ATRP and RAFT, where it introduces reactive bromine handles for post-polymerization modifications. This leads to the synthesis of smart materials, drug delivery systems, and sophisticated graft copolymers.[1]
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Cyclization Reactions: The electron-withdrawing nature of the carboxylic acid and the double bond makes the α-methylene group susceptible to nucleophilic attack, enabling its use in cyclization reactions.[1] For instance, it reacts with carbodiimides to form 1,3-disubstituted-5-methylene-6H-pyrimidine-2,4-dione derivatives.[1]
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Alkylation Reactions: The bromomethyl group serves as an alkylating agent, allowing the acrylic moiety to be attached to various nucleophiles and polymer backbones.[1]
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Synthesis of α-methylene-γ-butyrolactones: It reacts with aldehydes and ketones to form α-methylene-γ-butyrolactones.[2]
Visualizations
The following diagram illustrates the workflow for the synthesis of α-(Bromomethyl)acrylic acid.
Caption: Workflow for the synthesis of α-(Bromomethyl)acrylic acid.
